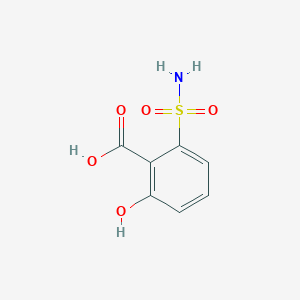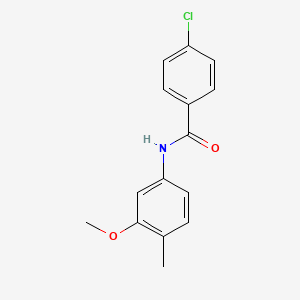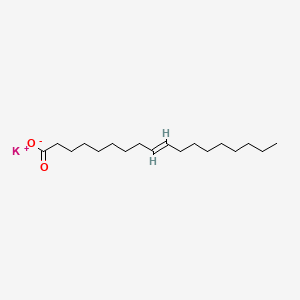
Potassium elaidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium elaidate is a potassium salt of elaidic acid, a trans isomer of oleic acid. Elaidic acid is a monounsaturated fatty acid commonly found in partially hydrogenated vegetable oils. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Potassium elaidate can be synthesized through the hydrogenation of elaidic acid in the presence of a potassium base. The typical reaction involves elaidic acid and potassium hydroxide (KOH) in an alkaline solution. The reaction is carried out at elevated temperatures and pressures, often using a nickel catalyst to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating elaidic acid with potassium hydroxide under controlled conditions. The process involves maintaining a slightly alkaline solution and using a nickel catalyst at temperatures around 150°C and pressures of 20 kg/cm². The reaction is monitored to ensure the desired trans isomer is obtained .
化学反応の分析
Types of Reactions: Potassium elaidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acids.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Metal elaidates, depending on the substituting cation.
科学的研究の応用
Potassium elaidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying the effects of trans fatty acids on cellular processes.
Medicine: Research on this compound helps understand the impact of trans fats on human health, particularly in cardiovascular diseases.
Industry: It is used in the production of soaps, detergents, and emulsifiers due to its surfactant properties.
作用機序
The mechanism of action of potassium elaidate involves its interaction with cellular membranes and enzymes. As a trans fatty acid, it can incorporate into cell membranes, altering their fluidity and function. This can affect various cellular processes, including signal transduction and enzyme activity. This compound can also interact with specific molecular targets, such as fatty acid-binding proteins, influencing metabolic pathways .
類似化合物との比較
Potassium oleate: The cis isomer of potassium elaidate, commonly found in natural fats and oils.
Potassium linoleate: A polyunsaturated fatty acid salt with two double bonds.
Potassium stearate: A saturated fatty acid salt with no double bonds.
Comparison:
This compound vs. Potassium oleate: this compound has a trans double bond, making it more rigid and less fluid compared to the cis double bond in potassium oleate.
This compound vs. Potassium linoleate: this compound has a single trans double bond, while potassium linoleate has two cis double bonds, making it more prone to oxidation.
This compound vs. Potassium stearate: this compound is unsaturated with a trans double bond, whereas potassium stearate is fully saturated, resulting in different physical and chemical properties.
This compound’s unique trans configuration distinguishes it from other similar compounds, influencing its chemical behavior and applications.
特性
CAS番号 |
23282-35-1 |
|---|---|
分子式 |
C18H33KO2 |
分子量 |
320.6 g/mol |
IUPAC名 |
potassium;(E)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; |
InChIキー |
MLICVSDCCDDWMD-RRABGKBLSA-M |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |
Color/Form |
YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |
密度 |
greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |
引火点 |
140 °F CC |
melting_point |
Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |
物理的記述 |
Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |
溶解性 |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


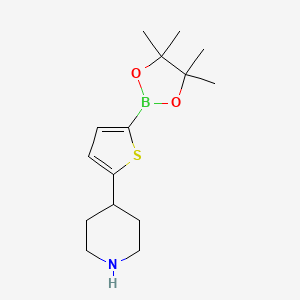
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)
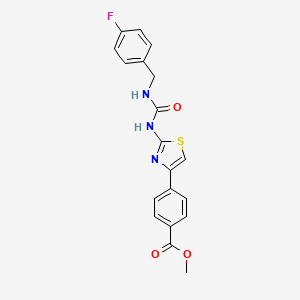
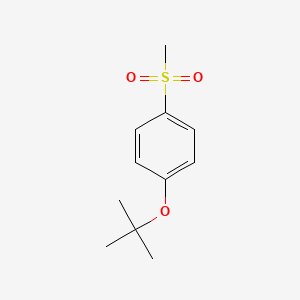
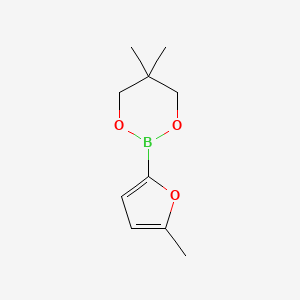
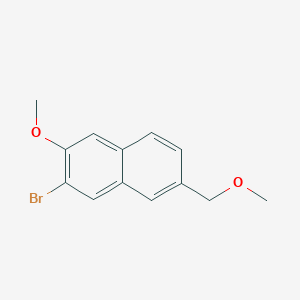
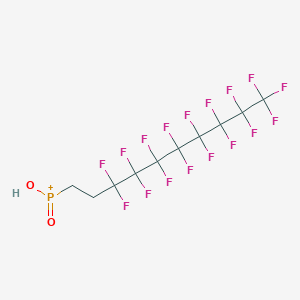
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
